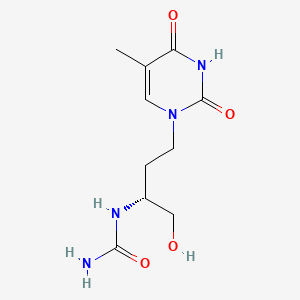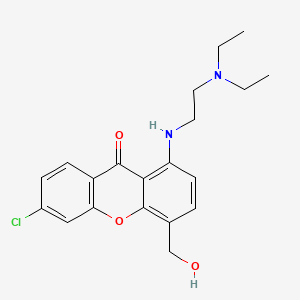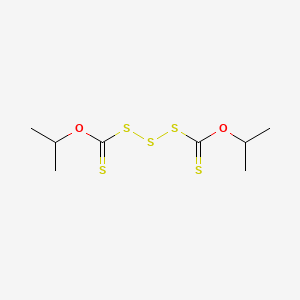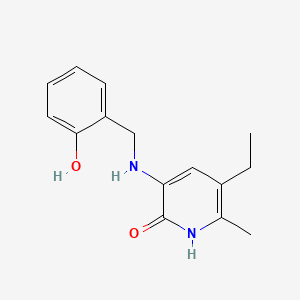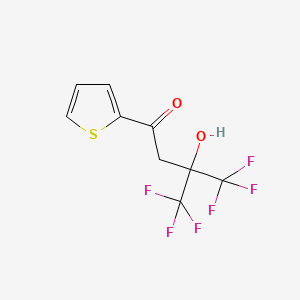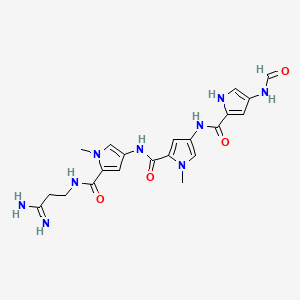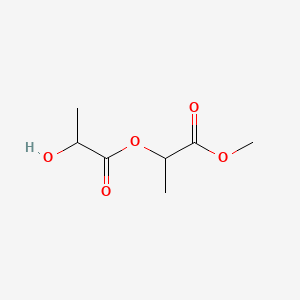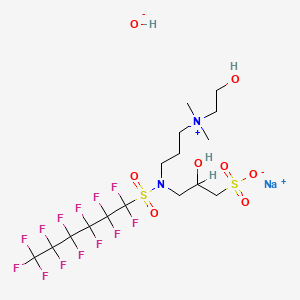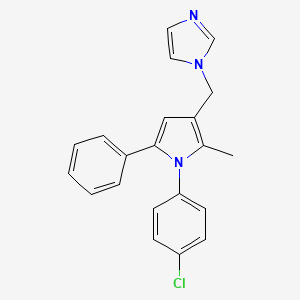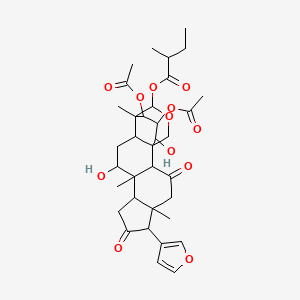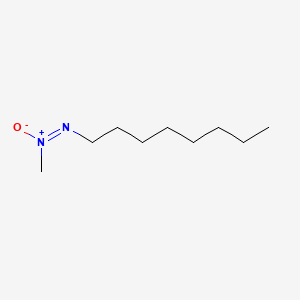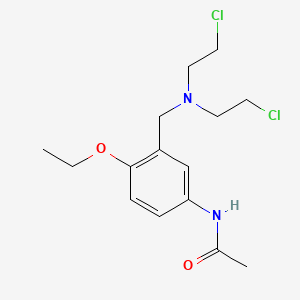
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- typically involves the reaction of 4-ethoxybenzaldehyde with bis(2-chloroethyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through additional reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- involves its interaction with specific molecular targets in biological systems. The bis(2-chloroethyl)amino groups are known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes and potential cytotoxic effects. This mechanism is particularly relevant in the context of its anticancer activity, where the compound can induce cell death in cancer cells .
類似化合物との比較
Similar Compounds
Melphalan: A similar compound with bis(2-chloroethyl)amino groups, known for its use in cancer therapy.
Chlorambucil: Another related compound with similar structural features and biological activity.
Uniqueness
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- is unique due to the presence of the ethoxyphenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
特性
CAS番号 |
56266-59-2 |
|---|---|
分子式 |
C15H22Cl2N2O2 |
分子量 |
333.2 g/mol |
IUPAC名 |
N-[3-[bis(2-chloroethyl)aminomethyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C15H22Cl2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |
InChIキー |
FORPDFHVBGSURD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)CN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


